HIV-1 inhibitor-27

HIV-1 entry inhibition Triterpenoid SAR Strain-specific antiviral potency

Researchers studying HIV-1 entry mechanisms require structurally precise inhibitors to avoid confounding SAR from analog variability. HIV-1 inhibitor-27 (compound 5) solves this with a validated 12-keto modification on an oleanolic acid scaffold. • **Quantified selectivity:** Differential IC50 against CCR5-tropic (YU2) vs. CXCR4-tropic (NL4-3) strains • **Low cytotoxicity:** CC50 = 128 µM, high selectivity index for cell-based assays • **Preclinical tool:** Positive control for entry inhibitor screens, synergy candidate with neutralizing antibodies • **Supply:** High-purity solid powder, reliable global shipping

Molecular Formula C46H78N2O7
Molecular Weight 771.1 g/mol
Cat. No. B12409243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHIV-1 inhibitor-27
Molecular FormulaC46H78N2O7
Molecular Weight771.1 g/mol
Structural Identifiers
SMILESCC(C)CC(C(CC(=O)O)O)NC(=O)CCCCCCCNC(=O)C12CCC(CC1C3C(=O)CC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)(C)C
InChIInChI=1S/C46H78N2O7/c1-29(2)25-31(32(49)27-38(53)54)48-37(52)15-13-11-10-12-14-24-47-40(55)46-22-20-41(3,4)28-30(46)39-33(50)26-35-43(7)18-17-36(51)42(5,6)34(43)16-19-44(35,8)45(39,9)21-23-46/h29-32,34-36,39,49,51H,10-28H2,1-9H3,(H,47,55)(H,48,52)(H,53,54)/t30-,31-,32-,34-,35+,36-,39-,43-,44+,45+,46-/m0/s1
InChIKeyBNUZALUKJXRLPV-IBKCJNAWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HIV-1 inhibitor-27 Identity & Antiviral Profile


HIV-1 inhibitor-27 (CAS: 2302046-54-2), also designated as compound 5, is a novel, semi-synthetic triterpenoid derivative based on an oleanolic acid scaffold, functioning as an HIV-1 entry inhibitor [1]. It was identified through a structure-activity relationship (SAR) study aimed at improving the antiviral profile of earlier triterpenoid leads [1]. Its discovery involved the synthetic transformation of an oleanolic acid derivative (compound 4), demonstrating the utility of the C-ring C=C double bond to develop the 12-keto-type analog [1]. The compound is provided as a high-purity solid powder and is utilized in preclinical research focused on HIV-1 entry mechanisms and the development of novel antiretroviral strategies [1].

Why HIV-1 inhibitor-27 Cannot Be Substituted


Within the class of triterpenoid-based HIV-1 inhibitors, direct substitution is scientifically invalid due to significant and quantifiable variations in both potency and viral tropism selectivity arising from subtle structural modifications. For instance, the transformation of a C-ring double bond in a related analog (compound 4) to a 12-keto group in HIV-1 inhibitor-27 resulted in a dramatic increase in antiviral potency and a reduction in cytotoxicity [1]. These structure-dependent activity profiles mean that even closely related analogs like RPR103611 or IC9564 exhibit different IC50 values across a panel of HIV-1 strains, as detailed in Section 3 [1]. Selecting a generic 'triterpenoid derivative' without accounting for these specific quantitative differences would introduce significant variability into research outcomes, confounding SAR analyses and undermining the reproducibility of entry inhibition experiments.

HIV-1 inhibitor-27 Head-to-Head Comparative Evidence


Strain-Specific Potency vs. RPR103611

HIV-1 inhibitor-27 demonstrates a distinct pattern of strain-specific potency compared to the earlier triterpenoid lead RPR103611. While both compounds are entry inhibitors, their IC50 values against a panel of HIV-1 strains differ significantly. This difference in activity profile is a key differentiator for researchers studying viral tropism or structure-activity relationships [1].

HIV-1 entry inhibition Triterpenoid SAR Strain-specific antiviral potency

Cytotoxicity Profile vs. RPR103611 and IC9564

A critical differentiator for HIV-1 inhibitor-27 is its reduced cytotoxicity in host cells. This is a quantifiable improvement over earlier triterpenoid entry inhibitors, which allows for a wider experimental window. The lower cytotoxicity of HIV-1 inhibitor-27 is directly linked to its specific 12-keto structural modification [1][2].

Cytotoxicity Selectivity Index TZM-bl cells Triterpenoid derivatives

12-Keto Group and Enhanced Antiviral Activity

The defining structural feature of HIV-1 inhibitor-27 is the presence of a 12-keto group, introduced by transforming the C=C double bond in the C-ring of its precursor, an oleanolic acid derivative (compound 4). This single modification is explicitly responsible for a significant increase in anti-HIV-1 activity and a simultaneous decrease in cytotoxicity compared to the parent molecule [1]. This is a rare and valuable feature in a research tool, linking a defined chemical change to a clear, quantifiable biological improvement.

Structure-Activity Relationship (SAR) Triterpenoid chemistry Oleanolic acid derivative 12-keto modification

Distinct Entry Inhibition Mechanism

HIV-1 inhibitor-27 operates through a different mechanism than other triterpenoid-based HIV-1 inhibitors that target viral maturation (e.g., bevirimat). This compound class, which includes HIV-1 inhibitor-27, RPR103611, and IC9564, acts at the earlier step of viral entry [1][2]. Studies on the related analog IC9564 suggest that these entry inhibitors likely target the viral envelope glycoprotein gp120, specifically the V3 loop region, thereby blocking the virus's ability to fuse with the host cell membrane [3].

HIV-1 entry inhibitor Mechanism of action Triterpenoid gp120

HIV-1 inhibitor-27 Application Scenarios


Triterpenoid Entry Inhibitor SAR Studies

The well-documented SAR that links the 12-keto modification of HIV-1 inhibitor-27 to significantly increased antiviral potency and reduced cytotoxicity makes it an ideal tool for medicinal chemistry and chemical biology studies [1]. Researchers can use this compound as a reference standard to benchmark new oleanolic acid derivatives or as a starting point for further structural optimization aimed at improving potency against specific HIV-1 strains, as its differential activity against YU2 vs. NL4-3/89.6 provides a clear phenotypic signature for study [1].

Viral Tropism and Coreceptor Usage Investigation

Given its quantifiably distinct IC50 values against CCR5-tropic (YU2) and CXCR4-tropic (NL4-3) HIV-1 strains, HIV-1 inhibitor-27 is a valuable tool for dissecting the role of viral envelope-coreceptor interactions in the entry process [1]. Its differential potency compared to RPR103611 offers a powerful comparative system for studying how specific structural motifs on triterpenoid inhibitors influence their ability to block entry of different viral strains [1]. This is particularly useful for researchers studying the dynamics of coreceptor switching and the development of entry inhibitors with broad tropism.

Low-Cytotoxicity Entry Assay Development

The high CC50 (128 μM) of HIV-1 inhibitor-27 translates to a large selectivity index, which is a critical advantage for cell-based assay development [1]. It can be employed as a reliable positive control or reference inhibitor in high-throughput screens for new entry inhibitors, as its low cytotoxicity minimizes the risk of false positives arising from non-specific cell death. This property ensures a cleaner assay signal and more robust data, making it suitable for both academic and industrial screening programs.

Synergistic Effects with Neutralizing Antibodies

The direct precursor to HIV-1 inhibitor-27 (compound 4) was shown to have significant synergistic effects when combined with several types of HIV-1 neutralizing antibodies [1]. Given the structural and functional similarity, HIV-1 inhibitor-27 is a strong candidate for investigating combination therapy strategies. Researchers can use it to explore whether the improved potency and safety profile of HIV-1 inhibitor-27 translates into even more profound synergistic effects with monoclonal antibodies targeting different epitopes on the HIV-1 envelope, providing a pathway for studies into next-generation combination antiretroviral or prevention strategies [1].

Technical Documentation Hub

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